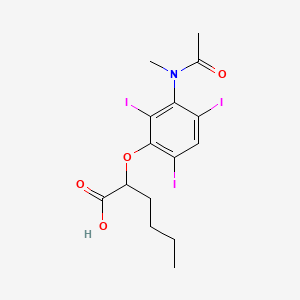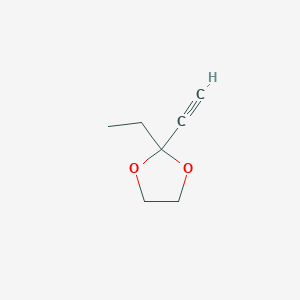
2-Ethyl-2-ethynyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-ethynyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the family of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of an ethyl group and an ethynyl group attached to the second carbon of the dioxolane ring. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-ethynyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of silica gel or alumina as catalysts, which are environmentally friendly and cost-effective . The reaction is typically carried out under pressure and without the use of solvents, making it a green chemistry approach .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-ethynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2-Ethyl-2-ethynyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the selective ketalization of carbonyl compounds.
Biology: Its stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethyl-2-ethynyl-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. For example, in the acetalization reaction, the compound forms a stable cyclic acetal intermediate with carbonyl compounds . This stability is due to the presence of the ethyl and ethynyl groups, which provide steric hindrance and electronic effects that stabilize the intermediate .
Comparison with Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but with a methyl group instead of an ethynyl group.
1,3-Dioxolane: The parent compound without any substituents.
2-Methyl-1,3-dioxolane: Contains a methyl group at the second position.
Uniqueness: 2-Ethyl-2-ethynyl-1,3-dioxolane is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2-ethyl-2-ethynyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-7(4-2)8-5-6-9-7/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREKUUHBEHHZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
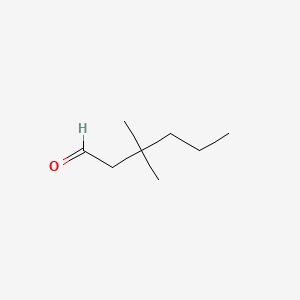
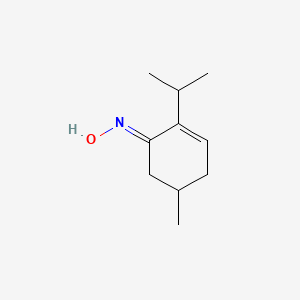


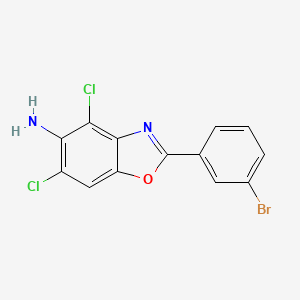

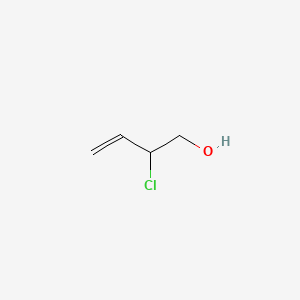
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)

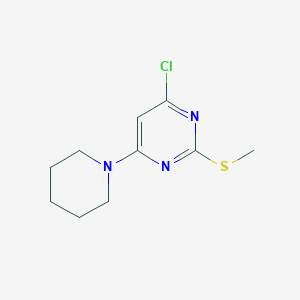
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
